molecular formula C7H15N3O2 B3339424 N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide CAS No. 1017020-71-1

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide

Cat. No.: B3339424
CAS No.: 1017020-71-1
M. Wt: 173.21 g/mol
InChI Key: CNIZCAPLERLENN-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is a chemical compound with the molecular formula C7H15N3O2 and a molecular weight of 173.21 g/mol . This compound is characterized by the presence of a piperidine ring, a hydroxyl group, and an ethanimidamide moiety. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide typically involves the reaction of 4-hydroxypiperidine with an appropriate ethanimidamide precursor under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to a specific temperature, usually around 60-80°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-hydroxy-2-(4-hydroxyphenyl)ethanimidamide
  • N’-hydroxy-2-(4-hydroxybenzyl)ethanimidamide
  • N’-hydroxy-2-(4-hydroxycyclohexyl)ethanimidamide

Uniqueness

N’-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c8-7(9-12)5-10-3-1-6(11)2-4-10/h6,11-12H,1-5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIZCAPLERLENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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